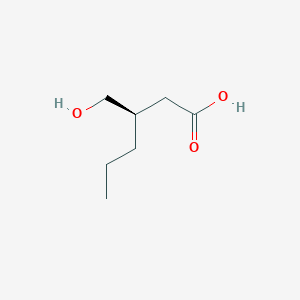
(R)-3-(Hydroxymethyl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Hydroxymethyl)hexanoic acid is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Hydroxymethyl)hexanoic acid can be achieved through several methods. One common approach involves the reduction of the corresponding keto acid using a chiral catalyst to ensure the correct stereochemistry. Another method includes the use of enzymatic processes that selectively produce the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-3-(Hydroxymethyl)hexanoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure hydrogenation reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: ®-3-(Hydroxymethyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Produces 3-(carboxymethyl)hexanoic acid.
Reduction: Produces 3-(hydroxymethyl)hexanol.
Substitution: Produces various substituted hexanoic acid derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
®-3-(Hydroxymethyl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-(Hydroxymethyl)hexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Hexanoic acid: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3-Hydroxyhexanoic acid: Similar structure but differs in the position of the hydroxyl group.
Adipic acid: A dicarboxylic acid with similar industrial applications but different chemical properties.
Propiedades
Número CAS |
2096999-79-8 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
(3R)-3-(hydroxymethyl)hexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-2-3-6(5-8)4-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
Clave InChI |
RCEHLBBNNJCSDL-ZCFIWIBFSA-N |
SMILES isomérico |
CCC[C@H](CC(=O)O)CO |
SMILES canónico |
CCCC(CC(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



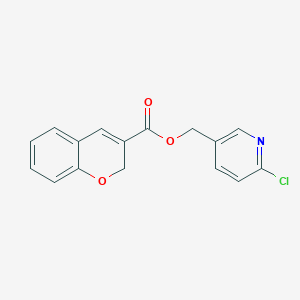
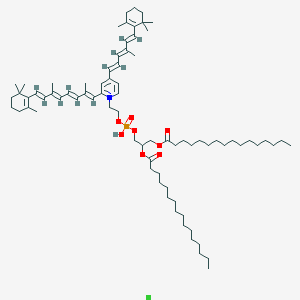
![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
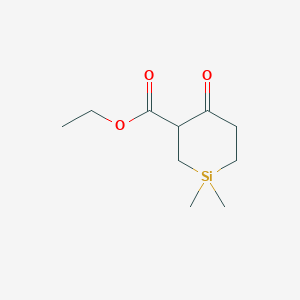

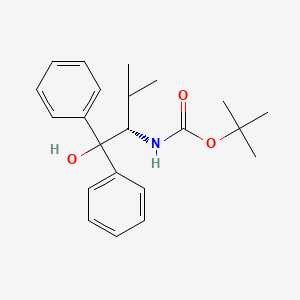
![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
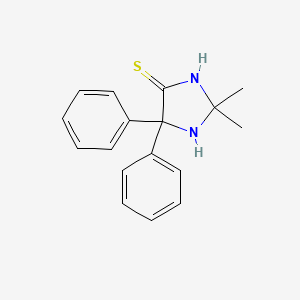


![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)
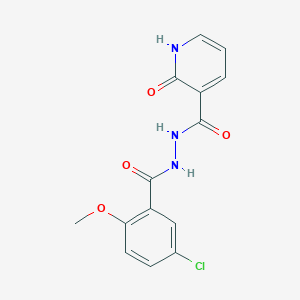
![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)
